2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group, which is a type of heterocyclic compound. This group is often found in various pharmaceuticals due to its wide range of biological activities . The compound also contains a benzyloxy group, which is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can provide information about the types of bonds present in the compound, while nuclear magnetic resonance (NMR) can give insights into the compound’s atomic-level structure .
Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. For instance, the benzyloxy group can undergo reactions like benzylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the melting point and boiling point can provide information about the compound’s phase behavior, while the compound’s solubility can indicate its potential applications .
Applications De Recherche Scientifique
Design and Synthesis
This compound was designed and synthesized as part of a novel series of derivatives. Researchers aimed to explore its potential as an EGFR (Epidermal Growth Factor Receptor) kinase inhibitor. The compound’s chemical structure includes a quinazolinone core with a benzyloxyphenyl substituent and a pyridinyl group. The synthesis process involved designing and optimizing the compound’s structure to enhance its inhibitory activity against EGFR kinase .
EGFR Kinase Inhibition
The compound demonstrated significant inhibitory activity against EGFR kinase. At a concentration of 2.05 µM, it effectively inhibited EGFR kinase activity. This finding suggests that it may interfere with EGFR signaling pathways, which are crucial for cell growth and proliferation .
Antiproliferative Activity
Among all the synthesized compounds, this particular derivative (referred to as “6f”) exhibited the most potent antiproliferative effects against the A549 cancer cell line. The IC50 value (concentration required to inhibit cell growth by 50%) for compound 6f was 5.6 µM. These results indicate its potential as an anticancer agent .
Apoptosis Induction
Compound 6f induced apoptosis (programmed cell death) in cancer cells. Researchers observed this effect through DAPI staining and phase contrast microscopy. Additionally, flow cytometry analysis using Annexin-V-FITC and propidium iodide (PI) labeling confirmed its ability to induce apoptosis .
Molecular Docking Studies
Molecular docking studies revealed that compound 6f can bind to the hinge region of the ATP binding site of EGFR kinase, similar to the standard drug erlotinib. This binding interaction suggests a potential mechanism for its inhibitory activity against EGFR kinase .
In Vitro Antitumor Activity
The compound demonstrated potent in vitro antitumor activity against the A549 non-small lung tumor cell line. Further research could explore its efficacy in other cancer cell lines and animal studies .
Safety And Hazards
Propriétés
IUPAC Name |
6-fluoro-2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)22-15-20(28)10-13-23(22)29-27(32)36-17-24-30-25(31-35-24)19-8-11-21(12-9-19)34-16-18-6-4-3-5-7-18/h3-13,15H,2,14,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKVVYHCLONPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.